

(S)-3-methyl-2-phenylbutanoic acid CAS number and structure

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Compound of Interest

Compound Name: (S)-3-methyl-2-phenylbutanoic acid

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An In-depth Technical Guide to **(S)-3-methyl-2-phenylbutanoic acid** for Advanced Research

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **(S)-3-methyl-2-phenylbutanoic acid**, a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's core characteristics, synthesis, analytical validation, and applications, grounding all claims in authoritative data.

Core Compound Identification and Physicochemical Properties

(S)-3-methyl-2-phenylbutanoic acid is a chiral building block whose stereochemistry is crucial for its function in the synthesis of pharmacologically active molecules.^[1] Its structural features, combining a phenyl ring and an isopropyl group adjacent to a stereocenter, make it a valuable synthon for creating complex molecular architectures.

The fundamental identifiers and properties of this compound are summarized below.

Property	Value	Source(s)
CAS Number	13490-69-2	[2][3][4]
IUPAC Name	(2S)-3-methyl-2-phenylbutanoic acid	[4]
Synonyms	(S)-3-Methyl-2-phenylbutyric acid, (S)- α -Isopropylphenylacetic acid	[4][5]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[3][5]
Molecular Weight	178.23 g/mol	[2][3]
Appearance	Solid	[5]
Solubility	Slightly soluble in water	[6]
Flash Point	86 °C	[3]

Structure:

The structure features a carboxylic acid with a chiral carbon at the C2 position, bonded to a hydrogen, a phenyl group, an isopropyl group, and the carboxyl group. The "(S)" designation defines the specific three-dimensional arrangement at this stereocenter.

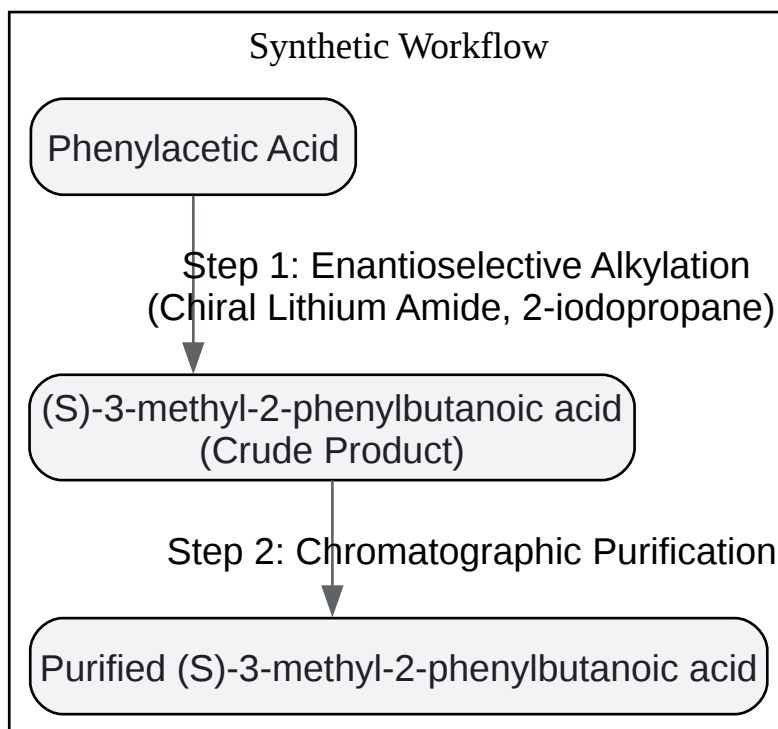
SMILES Notation:CC(C)C(=O)O[4]

Enantioselective Synthesis: A Strategic Approach

The biological activity of chiral molecules is often dependent on a single enantiomer. Consequently, the development of robust enantioselective synthetic routes is paramount for compounds like **(S)-3-methyl-2-phenylbutanoic acid**.^[1] A highly effective strategy involves the asymmetric alkylation of a phenylacetic acid derivative, which establishes the critical stereocenter with high fidelity early in the synthetic sequence.^[1]

Proposed Synthetic Workflow

The synthesis can be logically approached in two primary stages: enantioselective alkylation to form the chiral acid, followed by purification.



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Caption: Proposed synthesis of **(S)-3-methyl-2-phenylbutanoic acid**.

Detailed Experimental Protocol: Enantioselective Alkylation

This protocol describes a validated method for preparing the target compound. The causality behind using a chiral lithium amide base is to deprotonate the α -carbon of the phenylacetic acid derivative in a stereocontrolled manner, allowing the subsequent alkylation to proceed with high enantioselectivity.

Materials:

- Phenylacetic acid
- Strong base (e.g., n-butyllithium)

- Chiral amine (to form the chiral lithium amide)
- 2-iodopropane
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

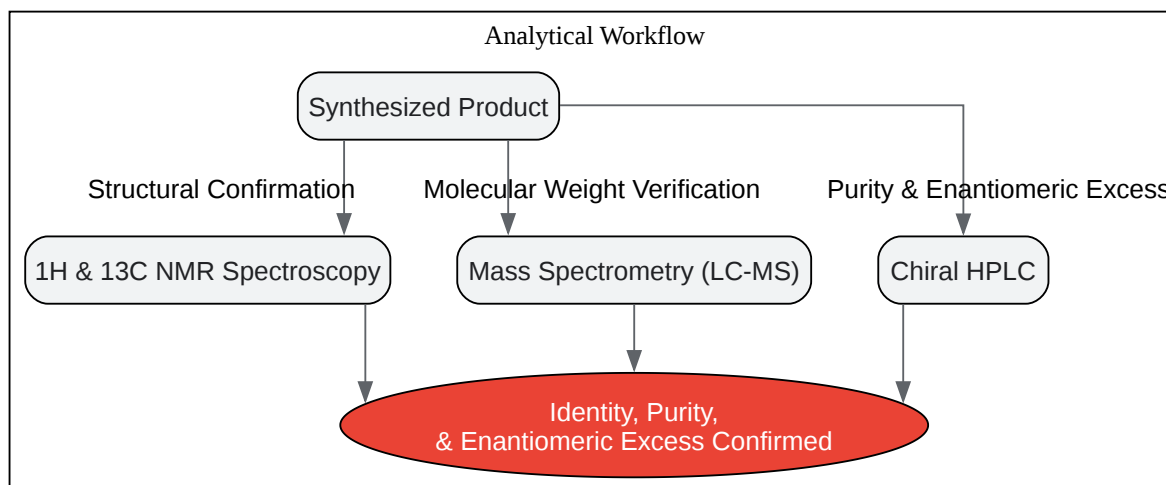
- Formation of Chiral Base: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon), dissolve the chiral amine in anhydrous THF. Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Slowly add n-butyllithium to the solution and stir for 30 minutes at $-78\text{ }^\circ\text{C}$ to form the chiral lithium amide base.
- Deprotonation: In a separate flask, dissolve phenylacetic acid in anhydrous THF. Cool this solution to $-78\text{ }^\circ\text{C}$.
- Transfer the phenylacetic acid solution to the chiral base solution via cannula. Stir the resulting mixture for 1 hour at $-78\text{ }^\circ\text{C}$ to ensure complete formation of the chiral enolate.
- Alkylation: Add 2-iodopropane to the reaction mixture dropwise. Allow the reaction to stir at $-78\text{ }^\circ\text{C}$ until completion, as monitored by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. [1] Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
- Purification: Purify the crude **(S)-3-methyl-2-phenylbutanoic acid** by column chromatography on silica gel to obtain the final product with high purity.[1]

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and, most importantly, the enantiomeric excess (ee) of the synthesized **(S)-3-methyl-2-phenylbutanoic acid**. A multi-step analytical workflow ensures the material meets the stringent quality standards required for research and drug development.

Analytical Validation Workflow



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Caption: Analytical workflow for the characterization of the final product.

Key Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

- Rationale: Chiral HPLC is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) provides differential interaction with the (S) and (R) enantiomers, allowing for their baseline separation.
- Protocol:
 - Sample Preparation: Prepare a standard solution of the synthesized product in a suitable mobile phase solvent (e.g., hexane/isopropanol mixture).
 - Chromatographic Conditions:
 - Column: Chiralcel OD-H or equivalent chiral column.
 - Mobile Phase: An isocratic mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA). The exact ratio must be optimized to achieve separation.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Analysis: Inject the sample. The retention times for the (S) and (R) enantiomers will differ. Calculate the area under each peak to determine the enantiomeric excess (% ee) and overall purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Rationale: ^1H and ^{13}C NMR provide unambiguous confirmation of the molecular structure by mapping the chemical environment of each proton and carbon atom.
- Representative Data (Predicted):
 - ^1H NMR: Expect signals corresponding to the aromatic protons of the phenyl ring, the methine proton at the chiral center, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The carboxylic acid proton will appear as a broad singlet.

- ^{13}C NMR: Expect signals for the carboxyl carbon, the aromatic carbons, the chiral α -carbon, and the carbons of the isopropyl group.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation

- Rationale: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound, providing an essential check on its identity.^[7]
- Protocol:
 - Operate the mass spectrometer in electrospray ionization (ESI) negative mode.
 - The expected $[\text{M}-\text{H}]^-$ ion for $\text{C}_{11}\text{H}_{14}\text{O}_2$ would be observed at an m/z of approximately 177.1.

Applications in Drug Discovery and Development

(S)-3-methyl-2-phenylbutanoic acid is not merely a laboratory chemical; it is a key intermediate whose structural motifs are found in numerous pharmaceuticals.

- Chiral Building Block: Its primary application is as a versatile starting material for the synthesis of more complex chiral molecules. The presence of the carboxylic acid functional group allows for a wide range of subsequent chemical transformations, such as amidation or reduction.^[1]
- Structural Analogue to Profens: The α -arylpropionic acid scaffold is the core structure of the widely known non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Naproxen. Research into derivatives of this scaffold continues to be an active area in the search for new anti-inflammatory agents.
- Relevance to ACE Inhibitors: Key intermediates for angiotensin-converting-enzyme (ACE) inhibitors, such as (R)-2-hydroxy-4-phenylbutanoic acid, share significant structural similarity, highlighting the utility of phenylbutanoic acid derivatives in cardiovascular drug discovery.^[8]
^[9]
- The "Magic Methyl" Effect: In drug design, the strategic placement of a methyl group can significantly enhance a compound's potency, selectivity, or pharmacokinetic properties.^[10]

The isopropyl group in **(S)-3-methyl-2-phenylbutanoic acid** can be considered an advanced example of this principle, providing steric bulk that can be crucial for optimizing interactions with a biological target.[\[10\]](#)

Safety and Handling

As with all laboratory chemicals, **(S)-3-methyl-2-phenylbutanoic acid** should be handled with appropriate care.

- General Precautions: Use in a well-ventilated area or a chemical fume hood.
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[\[6\]](#)
- Hazards: The compound is irritating to the eyes, respiratory system, and skin.[\[6\]](#)[\[11\]](#) In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[\[6\]](#)

Conclusion

(S)-3-methyl-2-phenylbutanoic acid is a high-value chiral synthon with direct relevance to modern drug discovery. A thorough understanding of its properties, enantioselective synthesis, and rigorous analytical characterization is essential for its effective application. This guide provides the foundational technical knowledge and practical protocols to empower researchers to leverage this important molecule in their scientific endeavors.

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